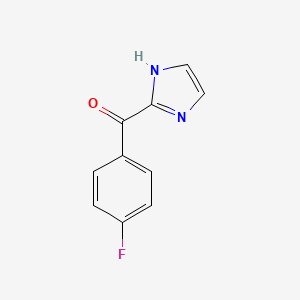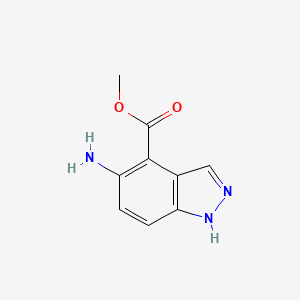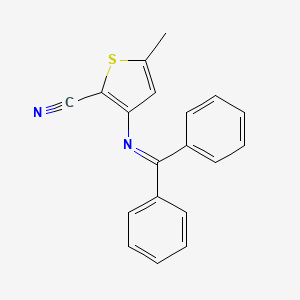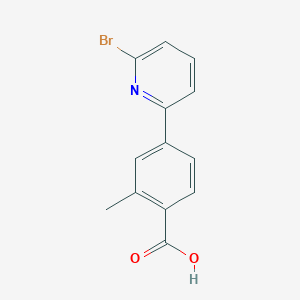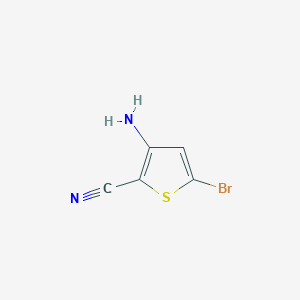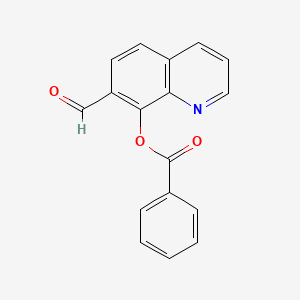
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
Vue d'ensemble
Description
“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine” is a chemical compound with the CAS Number 1096861-79-8 . It has a molecular weight of 168.16 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis in Coordination Chemistry : A study by Amirnasr et al. (2002) synthesized complexes involving pyrrolidine derivatives, demonstrating the potential of such compounds in coordination chemistry. They specifically investigated the synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes, including those with pyrrolidine, and analyzed their crystal and molecular structures (Amirnasr, Schenk, & Meghdadi, 2002).
Asymmetric Synthesis
- Organocatalytic Domino Reactions : Zhi et al. (2016) explored the asymmetric synthesis of trifluoromethyl-substituted pyrrolidines. They developed a method involving an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence, highlighting the relevance of such compounds in the synthesis of medically valuable substances (Zhi, Zhao, Liu, Wang, & Enders, 2016).
Chemical Reactions
- Michael Addition Reactions : Research by Tsuge et al. (1997) on the synthesis of l-(3,3,3-Trifluoro-l-propenylsulfonyl)pyrrolidine showed how Michael addition of nucleophiles to pyrrolidine derivatives can be effective, emphasizing the compound's role in organic synthesis and pharmaceutical applications (Tsuge, Takumi, Okano, & Eguchi, 1997).
Material Science
- Polyimide Synthesis : Chung et al. (2006) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, which relates to pyrrolidine derivatives. This highlights its application in creating materials with specific properties like low dielectric constants and high thermal stability (Chung, Tzu, & Hsiao, 2006).
Catalysis
- Copper Iodide Catalysis : Zhao and Seidel (2015) investigated the use of pyrrolidine in asymmetric A(3) reactions, using a Cu(I)/acid-thiourea catalyst combination. This research demonstrates the utility of pyrrolidine derivatives in catalytic processes to achieve high enantioselectivity (Zhao & Seidel, 2015).
Safety and Hazards
Mécanisme D'action
Mode of Action
It has been involved in various chemical reactions such as diastereo- and enantioselective [3+2] cycloaddition and 1,3-dipolar cycloaddition . These reactions suggest that the compound may interact with its targets in a complex manner, leading to changes in the targets’ function or structure.
Biochemical Pathways
The compound’s involvement in cycloaddition reactions suggests that it may influence pathways related to the formation and breakdown of cyclic compounds .
Result of Action
The compound’s involvement in cycloaddition reactions suggests that it may influence the formation of cyclic compounds, which could have various effects depending on the specific context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The interaction with cytochrome P450 can lead to the modulation of its activity, affecting the metabolism of other compounds. Additionally, this compound can bind to proteins and alter their conformation, influencing their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also modulate the expression of genes involved in critical cellular functions, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition. For example, the binding of this compound to a receptor may trigger a signaling cascade that results in altered cellular functions. Additionally, it can inhibit or activate enzymes, thereby affecting metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in targeting specific cellular processes .
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCLPIBLZPOZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096861-79-8 | |
| Record name | 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)



![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)
